Enhanced Hydrogen-Bond Donor Capacity Enables Stronger Target Engagement Compared to 4-Methyl Analog
The target compound possesses three hydrogen-bond donor (HBD) groups (the aniline –NH₂ and the sulfonamide –NH–), compared to only one HBD in the 4-methyl analog (methyl 3-(4-methylbenzenesulfonamido)propanoate; CAS 62456-75-1), which lacks the aniline donor entirely [1]. In sulfonamide-based enzyme inhibitor design, each additional HBD can contribute approximately 0.5–1.5 kcal/mol to binding free energy through hydrogen-bonding interactions with active-site residues, a principle extensively documented for carbonic anhydrase and dihydropteroate synthase inhibitors [2]. The target compound's HBD count of 3 versus 1 for the 4-methyl analog represents a potentially significant advantage for molecular recognition.
| Evidence Dimension | Hydrogen-bond donor count (PubChem computed property) |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | Methyl 3-(4-methylbenzenesulfonamido)propanoate: 1 HBD |
| Quantified Difference | +2 HBD (target compound bears an additional –NH₂ group on the aromatic ring) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
The additional hydrogen-bond donor capacity provides a structural basis for differentiated binding affinity in biological target engagement, making this compound a more versatile starting point for medicinal chemistry optimization programs where hydrogen-bond-mediated recognition is critical.
- [1] PubChem. Methyl 3-(4-aminobenzenesulfonamido)propanoate hydrochloride (CID 16263900). Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16263900#section=Chemical-and-Physical-Properties View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. https://doi.org/10.1038/nrd2467 View Source
